molecular formula C7H14N2O B1419294 N-Ethylpyrrolidine-3-carboxamide CAS No. 1060817-56-2

N-Ethylpyrrolidine-3-carboxamide

Cat. No.: B1419294
CAS No.: 1060817-56-2
M. Wt: 142.2 g/mol
InChI Key: NCVNYUIISCOCSN-UHFFFAOYSA-N
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Description

N-Ethylpyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. This compound is known for its applications in various scientific research fields, including drug delivery systems, organic synthesis, and catalysis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Ethylpyrrolidine-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including proteases and kinases, through its carboxamide group, which can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, this compound can bind to proteins, altering their conformation and function. For example, it has been observed to interact with transport proteins, affecting their ability to transport other molecules across cellular membranes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its carboxamide group. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal adverse effects, with significant biochemical and cellular changes occurring at higher doses. For example, higher doses of this compound can lead to toxic effects, such as liver and kidney damage, due to its interactions with metabolic enzymes and transport proteins. Additionally, threshold effects have been observed, where certain biochemical and cellular responses are only triggered at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transport proteins, facilitating its movement across cellular membranes and into various cellular compartments. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of this compound within the body can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the localization and activity of this compound within cells. These localization patterns can influence the compound’s overall function and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpyrrolidine-3-carboxamide typically involves the amidation of pyrrolidine-3-carboxylic acid with ethylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this synthesis include coupling agents such as carbodiimides (e.g., EDCI) and activating agents like N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Ethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted pyrrolidine derivatives .

Scientific Research Applications

N-Ethylpyrrolidine-3-carboxamide is extensively used in scientific research due to its remarkable properties. Some of its applications include:

    Drug Delivery Systems: The compound is used to enhance the delivery and efficacy of therapeutic agents.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

    Catalysis: this compound is employed as a catalyst in various chemical reactions

Comparison with Similar Compounds

N-Ethylpyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. This compound is unique due to its specific carboxamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-ethylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVNYUIISCOCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672454
Record name N-Ethylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-56-2
Record name N-Ethylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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